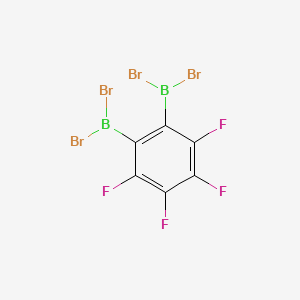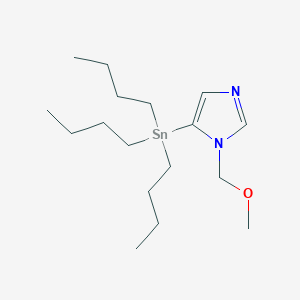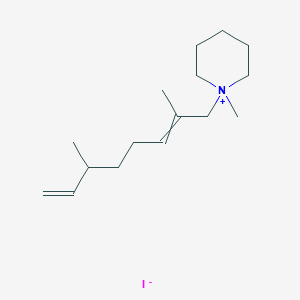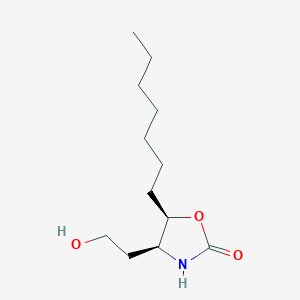
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a heptyl chain and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted amine with an epoxide, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The heptyl chain can be modified through substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxazolidinone ring can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinone, 5-methyl-4-(2-hydroxyethyl)-: Similar structure but with a methyl group instead of a heptyl chain.
2-Oxazolidinone, 5-ethyl-4-(2-hydroxyethyl)-: Contains an ethyl group in place of the heptyl chain.
2-Oxazolidinone, 5-propyl-4-(2-hydroxyethyl)-: Features a propyl group instead of a heptyl chain.
Uniqueness
The uniqueness of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- lies in its heptyl chain, which can influence its chemical reactivity and interactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
300531-25-3 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(4S,5R)-5-heptyl-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-11-10(8-9-14)13-12(15)16-11/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11+/m0/s1 |
InChI-Schlüssel |
KRIWGANXXJVRTP-WDEREUQCSA-N |
Isomerische SMILES |
CCCCCCC[C@@H]1[C@@H](NC(=O)O1)CCO |
Kanonische SMILES |
CCCCCCCC1C(NC(=O)O1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
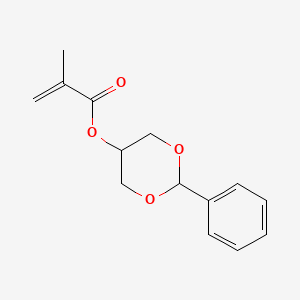
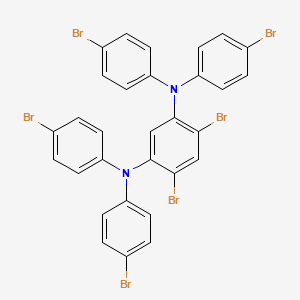
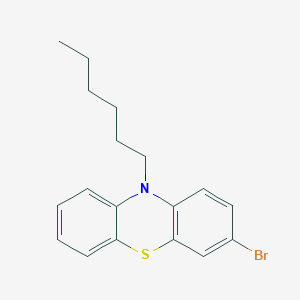
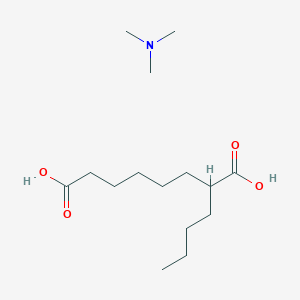
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)


